![molecular formula C14H28N2 B5874369 N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
N-[2-(1-piperidinyl)ethyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinyl)ethyl]cycloheptanamine, commonly known as PE7, is a chemical compound that belongs to the class of cycloheptamines. It is a highly potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. PE7 has been extensively studied in recent years due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
PE7 selectively binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and protein folding. By binding to this receptor, PE7 can modulate the activity of various ion channels and enzymes, leading to a range of physiological effects.
Biochemical and Physiological Effects:
PE7 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, PE7 has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PE7 has several advantages for use in lab experiments. It is highly potent and selective, which makes it useful for studying the sigma-1 receptor and its various functions. Additionally, PE7 has been shown to have low toxicity, which makes it a safe compound to use in vitro and in vivo experiments. However, one limitation of PE7 is its high cost, which can limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving PE7. One area of interest is the potential use of PE7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of PE7 and its effects on various cellular processes. Finally, the development of more cost-effective synthesis methods for PE7 could lead to its wider use in research.
Métodos De Síntesis
PE7 can be synthesized using several methods, including the reductive amination of cycloheptanone with 1-piperidinyl-2-nitroethane, followed by reduction with sodium borohydride. Another method involves the reaction of cycloheptanone with 1-(2-chloroethyl)piperidine, followed by reduction with lithium aluminum hydride. Both methods result in the formation of PE7 with high purity.
Aplicaciones Científicas De Investigación
PE7 has been widely used in scientific research due to its unique properties and potential applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PE7 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-5-9-14(8-4-1)15-10-13-16-11-6-3-7-12-16/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHSPBRORPHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

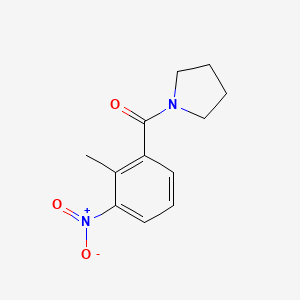
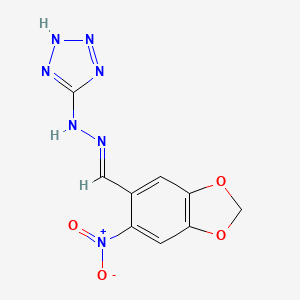

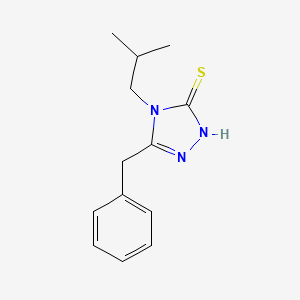
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
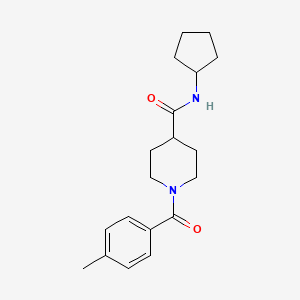
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
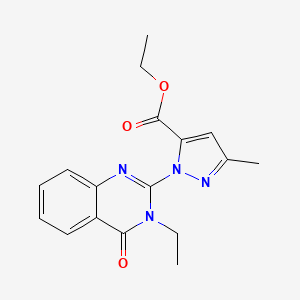
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
